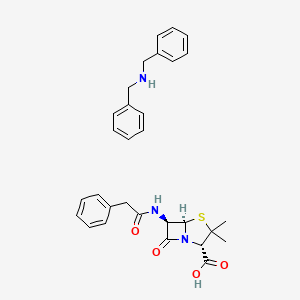

Dibenzylamine penicillin G

Description

Properties

CAS No. |

7173-27-5 |

|---|---|

Molecular Formula |

C30H33N3O4S |

Molecular Weight |

531.7 g/mol |

IUPAC Name |

N-benzyl-1-phenylmethanamine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H18N2O4S.C14H15N/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,15H,11-12H2/t11-,12+,14-;/m1./s1 |

InChI Key |

UPYLDHVPOPTZGP-LQDWTQKMSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparative Studies and Structure Activity Relationships of Penicillin G Analogs Non Clinical Focus

Comparison with Other Penicillin G Salts (e.g., Sodium, Potassium, Benzathine, Procaine)

The therapeutic efficacy of Penicillin G is intrinsically linked to its chemical form. While the active component, the benzylpenicillin anion, remains constant, the choice of the salt cation significantly alters the compound's physicochemical properties. This section compares Dibenzylamine (B1670424) penicillin G with more common salts like sodium, potassium, benzathine, and procaine (B135) penicillin G.

The salt form of Penicillin G dictates its solubility and stability, which are critical factors in its formulation. Penicillin G in its natural acidic state is poorly soluble and susceptible to hydrolysis. agrovetmarket.com To counteract this, it is crystallized as various salts. agrovetmarket.com

Sodium and Potassium Penicillin G : These salts are characterized by their high water solubility. nih.govtargetmol.comsigmaaldrich.com Sodium penicillin G, for instance, can be dissolved at concentrations of 50-100 mg/mL in water. nih.gov This high solubility is advantageous for preparations requiring rapid availability of the active molecule. Solutions of sodium penicillin G in 0.9% sodium chloride or 5% dextrose are chemically stable for at least 21 days when stored at 5°C. nih.gov However, they are generally less stable in acidic conditions compared to some other forms. researchgate.net

Procaine Penicillin G : This salt exhibits significantly lower water solubility (0.4%) compared to its sodium or potassium counterparts. researchgate.net This reduced solubility allows for a slower release of Penicillin G from the administration site. researchgate.net

Benzathine Penicillin G : Formed with N,N'-dibenzylethylenediamine, this salt is the least soluble of the common forms, with a water solubility of just 0.02%. agrovetmarket.comresearchgate.net This very low solubility results in a prolonged release of the antibiotic. nih.gov

Dibenzylamine Penicillin G : Direct, comprehensive solubility and stability data for this compound are not widely available in published literature. However, based on the chemical nature of dibenzylamine—a large, organic, and poorly water-soluble amine—its salt with Penicillin G is expected to have very low water solubility, analogous to the benzathine and procaine salts. chemicalbook.comsigmaaldrich.com Dibenzylamine itself is a stable liquid, incompatible with strong acids and oxidizing agents. chemicalbook.com The formation of a salt with the acidic Penicillin G would result in a crystalline solid with limited aqueous solubility, a principle used to create long-acting depot formulations.

Below is an interactive data table summarizing the solubility profiles of various Penicillin G salts.

| Salt Form | Chemical Name | Water Solubility | Key Characteristics |

| Sodium Penicillin G | Sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | High (50-100 mg/mL) nih.gov | Very soluble, suitable for rapid action formulations. agrovetmarket.com |

| Potassium Penicillin G | Potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | High | Similar to sodium salt; may offer better tolerance to stomach acid. agrovetmarket.com |

| Procaine Penicillin G | Procaine benzylpenicillin | Low (0.4%) researchgate.net | Slow-release formulation due to limited solubility. researchgate.net |

| Benzathine Penicillin G | N,N'-Dibenzylethylenediamine dipenicillin G | Very Low (0.02%) researchgate.net | Very slow release, most stable of the common salts. agrovetmarket.com |

| This compound | Dibenzylamine benzylpenicillin | Very Low (Predicted) | Expected to be poorly soluble due to the bulky, organic nature of the dibenzylamine cation. chemicalbook.com |

In an in vitro setting, once the Penicillin G salt is dissolved and the benzylpenicillin anion is liberated, the molecular interaction with the primary biological target is identical regardless of the original salt form. The cation (e.g., Na+, K+, procaine, or dibenzylamine) does not participate in the antibacterial action.

The mechanism of action for all Penicillin G salts involves the inhibition of bacterial cell wall synthesis. nih.govnews-medical.net The active benzylpenicillin molecule covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases) essential for the final step of peptidoglycan synthesis. news-medical.netyoutube.commhmedical.com This binding is facilitated by the highly reactive β-lactam ring. news-medical.net The inactivation of PBPs prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall and eventual cell lysis. news-medical.netyoutube.com

Different bacteria possess various types of PBPs, and Penicillin G may exhibit different binding affinities for them. taylorandfrancis.comresearchgate.net For instance, older penicillins like Penicillin G tend to bind non-specifically to a range of PBPs, whereas newer β-lactams might show more selective affinity for specific PBP types. taylorandfrancis.com However, this binding profile is a characteristic of the Penicillin G molecule itself, not the salt it was derived from. Therefore, in vitro studies comparing the molecular interactions of equimolar solutions of sodium, potassium, and fully solubilized this compound would be expected to show no difference in their ability to bind to and inhibit PBPs.

Structure-Activity Relationship (SAR) Analysis of the Penicillin G Core and Dibenzylamine Moiety

The antibacterial properties of penicillin derivatives are dictated by their chemical structure. The core structure, 6-aminopenicillanic acid, consists of a fused thiazolidine (B150603) and β-lactam ring system, which is essential for activity. scienceinfo.com

The acylamino side chain attached at position 6 of the penicillin nucleus plays a crucial role in determining the antibiotic's spectrum of activity and stability. scienceinfo.com

Penicillin G Core (Benzyl Side Chain) : In Penicillin G, the side chain is a benzyl (B1604629) group. This structure confers high potency against many Gram-positive bacteria. researchgate.net However, it also renders the molecule susceptible to degradation by stomach acid and by β-lactamase enzymes produced by some resistant bacteria. scienceinfo.comlibretexts.org

Modifications for Stability and Spectrum : Altering this side chain leads to semisynthetic penicillins with improved properties.

Adding an electron-withdrawing group, as in Penicillin V (phenoxymethylpenicillin), increases acid stability. scienceinfo.com

Incorporating a bulky group, like in methicillin, provides steric hindrance that protects the β-lactam ring from some β-lactamase enzymes. scienceinfo.comlibretexts.org

Increasing the polarity of the side chain, for example by adding an amino group as in ampicillin, enhances activity against Gram-negative bacteria by facilitating passage through their outer membrane. scienceinfo.com

Role of the Dibenzylamine Moiety : It is critical to distinguish the acylamino side chain from the salt-forming cation. The dibenzylamine moiety in this compound is the counter-ion to the carboxylate group at position 3. It does not form part of the core structure that binds to the PBP. Its role is primarily to modify the compound's solubility and dissolution rate, not to directly influence the molecular mechanism of binding to the bacterial target. cdnsciencepub.com The key interactions with the PBP active site involve the C3-carboxyl group and the side-chain N-H of the penicillin molecule itself. cdnsciencepub.com

The four-membered β-lactam ring is the cornerstone of penicillin's antibacterial activity. news-medical.netscienceinfo.com Its integrity is paramount for the molecule to function.

Ring Strain and Reactivity : The β-lactam ring is chemically strained due to its bond angles deviating significantly from the ideal values for sp² and sp³ hybridized atoms. youtube.com This strain makes the amide bond within the ring highly susceptible to nucleophilic attack. youtube.com

Mechanism of Inhibition : This high reactivity allows the β-lactam ring to be opened by a serine residue in the active site of the bacterial PBP. nih.gov This process forms a stable, irreversible covalent bond (acyl-enzyme complex) between the penicillin molecule and the enzyme, thereby inactivating it. nih.govwikipedia.org

Inactivation by β-Lactamases : The primary mechanism of bacterial resistance to penicillin involves the production of β-lactamase enzymes. news-medical.net These enzymes hydrolyze the same critical amide bond in the β-lactam ring, opening it and rendering the antibiotic inactive before it can reach its PBP target. news-medical.netlibretexts.org

Mechanistic Differences Across Penicillin Classes (in vitro, theoretical)

While all β-lactam antibiotics share the fundamental mechanism of inhibiting PBP activity, theoretical and in vitro differences exist between classes, such as penicillins and cephalosporins.

Core Ring Structure : Penicillins feature a β-lactam ring fused to a five-membered thiazolidine ring. nih.gov Cephalosporins, in contrast, have a β-lactam ring fused to a six-membered dihydrothiazine ring. libretexts.orgnih.gov This structural difference slightly reduces the ring strain in cephalosporins compared to penicillins, which can affect their reactivity and susceptibility to certain β-lactamases. slideshare.net

Side Chains and Stability : Cephalosporins have two sites for side-chain modification (R1 and R2), compared to one in penicillins (R1). nih.govresearchgate.net The presence of a second side chain (R2) on the dihydrothiazine ring allows for greater molecular variation, which has been exploited to create generations of cephalosporins with broader spectrums of activity and enhanced stability against β-lactamases. libretexts.orgslideshare.net

PBP Affinity : Different classes of β-lactams can exhibit varied binding affinities for the different types of PBPs found in bacteria. taylorandfrancis.com For instance, some cephalosporins may have a higher affinity for PBPs from Gram-negative bacteria than Penicillin G does, contributing to their broader spectrum of activity. taylorandfrancis.com These differences in PBP targeting can lead to distinct morphological changes in bacteria before lysis. For example, selective inhibition of PBP2 can cause bacilli to become round, while inhibition of PBP3 can lead to filamentation. taylorandfrancis.com

An Examination of Penicillin G: Comparative Analog Studies and In Vitro Synergistic Effects

This compound is a salt form of the antibiotic Penicillin G (also known as benzylpenicillin). drugfuture.com While detailed non-clinical research specifically isolating the dibenzylamine salt is limited in publicly available literature, a comprehensive understanding can be built by examining the extensive studies on its parent compound, Penicillin G, its various analogs, and its interactions with other chemical agents. chemicalbook.comdrugbank.com

Synergistic Effects of Penicillin G with Other Chemical Compounds in Vitro Nih.gov

The efficacy of Penicillin G can be significantly enhanced when used in combination with other chemical compounds, a phenomenon known as synergy. This is particularly well-documented in in vitro studies involving Penicillin G and aminoglycoside antibiotics, such as gentamicin (B1671437) and streptomycin. oup.comijcmas.com

The primary mechanism behind this synergy, especially against enterococci, is that the presence of a cell wall synthesis inhibitor like Penicillin G facilitates the intracellular uptake of the aminoglycoside. ijcmas.com While Penicillin G weakens the bacterial cell wall, the aminoglycoside can more easily enter the cell to exert its bactericidal effects at its ribosomal target. ijcmas.com

Numerous in vitro studies have quantified this synergistic relationship using methodologies like the checkerboard technique and time-kill assays. asm.org These studies consistently demonstrate that the combination of Penicillin G and an aminoglycoside results in a more potent bactericidal effect than either agent used alone. asm.orgasm.org For example, combinations have shown high rates of synergy against various strains of lactobacilli and enterococci. oup.comasm.org

The table below summarizes findings from several in vitro studies investigating the synergistic effects of Penicillin G with other compounds.

| Combination | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Penicillin G + Gentamicin | Antibiotic-tolerant lactobacilli (17 strains) | Synergistic bactericidal activity was observed against 16 of the 17 strains tested. | oup.com |

| Penicillin G + Streptomycin | Antibiotic-tolerant lactobacilli (17 strains) | Synergistic bactericidal activity was observed against all 17 strains tested. | oup.com |

| Penicillin G + Gentamicin | Streptomycin-susceptible and streptomycin-resistant enterococci | The combination resulted in significantly greater killing of enterococci at 24 hours compared to the combination of imipenem (B608078) and gentamicin. | asm.org |

| Penicillin G + Gentamicin | Methicillin-resistant Staphylococcus aureus (MRSA) | The combination showed synergistic effects in most tested ratios, evaluated using the checkerboard technique and Fractional Inhibitory Concentration (FIC) index. | asm.org |

| Penicillin G + Carbenicillin (B1668345)/Ticarcillin (B1683155) | General (in vitro plasma) | Penicillins like carbenicillin and ticarcillin can inactivate aminoglycosides in vitro, a factor dependent on concentration and time. | oup.com |

| Penicillin G + Erythromycin (B1671065) | Streptococcus pneumoniae | Antagonism was observed in time-kill experiments, where erythromycin inhibited the bactericidal effect of penicillin. |

It is important to note that not all combinations are synergistic. An antagonistic effect, where the combined efficacy is less than that of the individual agents, has been observed in vitro between Penicillin G and bacteriostatic agents like erythromycin against certain pathogens.

Molecular Mechanisms of Action and Biochemical Interactions of Penicillin G Non Clinical Focus

Target Enzyme Inhibition and Binding Kinetics

The primary molecular targets of penicillin G are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). wikipedia.org These enzymes, specifically DD-transpeptidases, are essential for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. news-medical.netpatsnap.com

Interaction with Penicillin-Binding Proteins (PBPs)

Penicillin G's mechanism of action involves the inhibition of PBPs, which are crucial for the cross-linking of peptidoglycan chains that form the bacterial cell wall. patsnap.comslideshare.net The structural integrity of the bacterial cell wall is vital for protecting the bacterium from osmotic pressure. patsnap.com Penicillin G, a member of the beta-lactam family of antibiotics, possesses a characteristic four-membered beta-lactam ring. news-medical.net This ring mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs. libretexts.org

The interaction begins with the formation of a noncovalent complex between penicillin G and the PBP. asm.org Subsequently, the highly reactive beta-lactam ring is opened through a nucleophilic attack by a catalytic serine residue within the active site of the PBP. asm.orgnih.gov This results in the formation of a stable, covalent acyl-enzyme complex, effectively inactivating the enzyme. wikipedia.orgpatsnap.com This irreversible acylation prevents the PBP from carrying out its normal function of cross-linking peptidoglycan strands. news-medical.netnih.gov The inhibition of multiple PBPs disrupts the synthesis and maintenance of the cell wall, leading to a weakened structure. This ultimately results in bacterial cell lysis and death due to the inability to withstand internal osmotic pressure. patsnap.comslideshare.net

The effectiveness of penicillin G is more pronounced against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer. news-medical.netpatsnap.com Gram-negative bacteria possess an outer lipopolysaccharide membrane that acts as a barrier, hindering penicillin G's access to the PBPs located in the periplasmic space. news-medical.net

Kinetic Parameters of Enzyme Inhibition (e.g., Ki, IC50) in In Vitro Systems

The efficiency of PBP inhibition by penicillin G can be quantified by several kinetic parameters. The second-order rate constant (k2/K), which reflects the acylation efficiency, is a key measure of how effectively the antibiotic inactivates the PBP. For susceptible PBPs, this rate can be quite high. However, in resistant strains, the acylation efficiency can be significantly reduced.

For instance, the acylation efficiency of PBP2a from methicillin-resistant Staphylococcus aureus (MRSA) by penicillin G is extremely low, with a k2/K value of 15 M⁻¹s⁻¹. oup.com This is several orders of magnitude slower than the acylation rates for PBPs in susceptible strains. oup.com The acylation rates of benzylpenicillin with various PBPs can range from approximately 20 M⁻¹s⁻¹ for penicillin-resistant PBPs to as high as 300,000 M⁻¹s⁻¹ for some class C PBPs. oup.com

The inhibitory concentration (IC50), the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is another important parameter. IC50 values for penicillin G against various PBPs are determined through competitive binding assays, often using a labeled form of penicillin G. nih.gov

| Parameter | Description | Significance in Penicillin G Action |

| k2/K | Second-order rate constant of acylation | Measures the efficiency of PBP inactivation. Higher values indicate more rapid and effective inhibition. |

| Ki | Inhibition constant | Represents the affinity of the inhibitor for the enzyme. Lower values indicate tighter binding. |

| IC50 | Half maximal inhibitory concentration | The concentration of penicillin G required to inhibit 50% of PBP activity in a given in vitro system. |

Structural Basis of Ligand-Target Recognition and Conformational Changes

The structural similarity between the beta-lactam ring of penicillin G and the D-alanyl-D-alanine terminus of the peptidoglycan precursor is the foundation of its inhibitory action. libretexts.orgnih.gov X-ray crystallography studies of PBP-penicillin G complexes have provided detailed insights into this molecular mimicry.

Upon binding to the active site of a PBP, the beta-lactam core of penicillin G is recognized by a conserved set of amino acid residues. asm.org The catalytic serine residue initiates a nucleophilic attack on the carbonyl carbon of the beta-lactam ring. nih.gov This leads to the opening of the ring and the formation of a covalent ester bond between the penicillin molecule and the serine residue. nih.gov This covalent modification induces conformational changes in the PBP, locking it in an inactive state. The R1 side chain of the penicillin molecule also participates in interactions with the PBP, contributing to the specificity and affinity of binding. asm.org The structural complementarity between the antibiotic's side chains and the enzyme's binding pocket is a critical determinant of the inhibitory potency. asm.org

Cellular Uptake and Intracellular Localization Mechanisms

For penicillin G to exert its effect, it must first reach its PBP targets, which are located on the outer surface of the cytoplasmic membrane.

Membrane Permeation Pathways in Model Organisms (e.g., bacterial cells)

In Gram-positive bacteria, the thick but porous peptidoglycan cell wall does not present a significant barrier to the diffusion of small molecules like penicillin G. news-medical.net Therefore, the antibiotic can readily access the PBPs on the cell membrane. biointerfaceresearch.com

In contrast, the outer membrane of Gram-negative bacteria poses a formidable barrier. news-medical.net The passage of hydrophilic molecules like penicillin G across this membrane is restricted and primarily occurs through protein channels called porins. alliedacademies.org The number and type of porins can influence the susceptibility of Gram-negative bacteria to penicillin G. A reduced number of porins is a known mechanism of resistance in some Gram-negative species. alliedacademies.org Once in the periplasmic space, penicillin G can interact with the PBPs located on the outer leaflet of the inner cytoplasmic membrane.

Molecular Dynamics and Computational Analysis of Penicillin G Interactions

Molecular dynamics (MD) simulations and computational analyses serve as powerful tools to investigate the conformational properties and interactions of Penicillin G at an atomic level. researchgate.net These in silico methods provide insights into the dynamic behavior of Penicillin G and its binding mechanisms with target proteins, such as Penicillin-Binding Proteins (PBPs) and β-lactamases. nih.govresearchgate.net

Quantum mechanical calculations and classical MD simulations have been employed to characterize the conformational landscape of benzylpenicillin (Penicillin G). researchgate.net In the gas phase, studies have shown that the conformer in which the thiazolidine (B150603) ring orients the carboxylate group axially is the most energetically stable. researchgate.net This stability is attributed to intramolecular interactions. In aqueous solutions, MD simulations predict a dynamic equilibrium between axial and equatorial conformers, which aligns with experimental data from NMR studies. researchgate.net These computational approaches offer a detailed view of the molecule's conformational dynamics, including the frequency of ring-puckering motions and the correlation between the side chain and ring movements. researchgate.net

MD simulations have also been crucial in elucidating the binding mode of Penicillin G within the active sites of enzymes like penicillin acylase and PBPs. nih.govacs.org By modeling the enzyme-substrate complex, researchers can analyze the intricate network of interactions that stabilize the bound state. These simulations have revealed that the dynamic structure of the enzyme-substrate complex can differ significantly from static crystal structures, highlighting the importance of protein flexibility and solvent effects. nih.govacs.org For instance, simulations have identified key amino acid residues that form transient but critical contacts with Penicillin G, which were not apparent in X-ray crystallography data. nih.gov Such computational studies are essential for understanding the precise mechanism of action and for the rational design of new, more effective antibiotic agents. nih.govbiorxiv.orgresearchgate.net

Biochemical Interactions with Serum Proteins

The interaction of Penicillin G with serum proteins, primarily albumin, is a critical factor influencing its distribution and availability in the body. researchgate.netdrugbank.com These interactions are typically non-covalent and reversible, affecting the concentration of free, active drug.

Methodologies for Investigating Protein Binding (in vitro)

Several in vitro techniques are commonly used to quantify the extent of drug binding to plasma proteins. These methods are essential for determining the unbound fraction of a drug, which is the portion available to exert its therapeutic effect. bioivt.com

Equilibrium Dialysis : This is a widely used and traditional method for measuring protein binding. bioivt.comnih.gov It involves two compartments separated by a semipermeable membrane. One compartment contains the drug and protein solution (e.g., plasma), while the other contains a protein-free buffer. nih.gov The free drug diffuses across the membrane until equilibrium is reached, at which point the concentration of free drug is the same in both chambers. The unbound fraction can then be calculated by comparing the drug concentration in the buffer chamber to the total concentration in the protein chamber. bioivt.comnih.gov

Ultracentrifugation : This technique separates the free drug from the protein-bound drug by subjecting the sample to high centrifugal forces. nih.govnih.gov The protein and the protein-drug complex sediment to the bottom of the tube, while the free drug remains in the supernatant. The concentration of the drug in the supernatant represents the unbound fraction. youtube.com This method avoids issues related to non-specific binding to dialysis membranes. nih.govyoutube.comasm.org

Ultrafiltration : Similar to ultracentrifugation, this method uses centrifugal force to separate free drug. The sample is placed in a device with a semipermeable membrane that retains the protein and the protein-drug complex, allowing only the free drug to pass through into the ultrafiltrate. nih.govyoutube.com The concentration of the drug in the ultrafiltrate is then measured to determine the unbound fraction. nih.gov

| Methodology | Principle of Separation | Key Advantages | Potential Considerations |

|---|---|---|---|

| Equilibrium Dialysis | Diffusion across a semipermeable membrane | Considered a "gold standard"; directly measures unbound concentration at equilibrium. | Time-consuming (can take >24 hours); potential for non-specific binding to the membrane. sigmaaldrich.com |

| Ultracentrifugation | Differential sedimentation under high g-forces | No membrane involved, avoiding non-specific binding issues. nih.govyoutube.com | Requires specialized equipment; potential for co-sedimentation of drug and protein. youtube.com |

| Ultrafiltration | Size exclusion using a semipermeable membrane and centrifugal force | Relatively rapid compared to equilibrium dialysis. nih.gov | Potential for non-specific binding to the membrane and device; Gibbs-Donnan effects. nih.gov |

Reversibility and Specificity of Protein Interactions

The binding of Penicillin G to serum albumin is a reversible process. nih.gov This equilibrium means that as the free drug is cleared from circulation, the drug-protein complex dissociates to release more drug, thereby maintaining a balance. However, some studies using techniques like rate of dialysis have suggested that the binding may be incompletely reversible. nih.gov

Molecular docking studies have provided insights into the specificity of these interactions. Penicillin G determinants, which are its metabolic byproducts, bind to specific sites on human serum albumin (HSA). researchgate.netkarazin.ua The major determinants of Penicillin G have been shown to form hydrogen bonds with residues such as Trp214, Arg218, and His242, primarily within the hydrophobic cavity of subdomain IIA of albumin. researchgate.netkarazin.ua Minor determinants interact with a different set of residues, including Asp108 and His146 in subdomain IB. karazin.ua Additionally, hydrophobic interactions play a significant role, particularly with residues in subdomain IIIA. researchgate.netkarazin.ua The existence of these specific binding pockets underscores the structural basis for the interaction between Penicillin G and serum proteins. nih.gov

Molecular Mechanisms of Resistance to Penicillin G

Bacterial resistance to Penicillin G and other β-lactam antibiotics is a major clinical challenge. Resistance primarily develops through two main molecular mechanisms: the enzymatic degradation of the antibiotic and the alteration of the antibiotic's target. wikipedia.orgumn.edunih.govresearchgate.net

Role of Beta-Lactamases in Degradation Pathways

The most prevalent mechanism of resistance involves the production of enzymes called β-lactamases. microbeonline.commsdmanuals.com These enzymes catalyze the hydrolysis of the amide bond in the β-lactam ring, the core structural feature of penicillins responsible for their antibacterial activity. nih.govlibretexts.orgwiley-vch.de

The opening of the β-lactam ring results in the formation of an inactive product, commonly penicilloic acid. wiley-vch.depku.edu.cn This structural modification renders the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs). umn.edumicrobeonline.com A single β-lactamase molecule is highly efficient and can inactivate thousands of penicillin molecules per second, conferring a high level of resistance. wiley-vch.de Bacteria can produce a wide variety of β-lactamases with different substrate specificities. msdmanuals.com The genes encoding these enzymes can be located on the bacterial chromosome or on mobile genetic elements like plasmids, which facilitates their spread between different bacterial species. wikipedia.org The degradation pathway initiated by β-lactamase is a direct and effective strategy for bacteria to neutralize the antibiotic before it can reach its cellular target. cetjournal.itresearchgate.netnih.gov

Alterations in Penicillin-Binding Proteins

The cellular targets of Penicillin G are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis in the cell wall. oup.comnih.gov Penicillin G mimics the D-alanyl-D-alanine portion of the peptidoglycan precursor and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site, thereby inactivating the enzyme and halting cell wall construction. libretexts.orgnih.gov

A second major mechanism of resistance involves genetic alterations in the genes (pbp genes) that code for these PBPs. oup.comnih.govetflin.com Mutations or recombination events can lead to the production of altered PBPs with a reduced affinity for β-lactam antibiotics. microbeonline.complos.orgnih.gov Even if the antibiotic is present, it cannot bind effectively to the modified PBP, allowing the enzyme to continue its function in cell wall synthesis. microbeonline.com In pathogens like Streptococcus pneumoniae, resistance levels often correlate with the number and type of mutations in different PBP genes, such as pbp1a, pbp2b, and pbp2x. nih.govetflin.comoup.com High-level resistance typically requires modifications in multiple PBPs. etflin.comnih.govasm.orgnih.gov This target modification strategy allows bacteria to survive and grow in the presence of Penicillin G. bohrium.com

| Mechanism | Description | Key Molecular Component | Outcome |

|---|---|---|---|

| Enzymatic Degradation | Hydrolysis of the β-lactam ring, inactivating the antibiotic. nih.gov | β-Lactamase Enzymes microbeonline.com | Penicillin G is destroyed before it can reach its PBP target. umn.edu |

| Target Modification | Genetic alterations in the genes encoding PBPs, leading to structural changes in the protein. oup.comnih.gov | Altered Penicillin-Binding Proteins (PBPs) plos.org | Reduced binding affinity of Penicillin G to its target, allowing cell wall synthesis to proceed. microbeonline.com |

Advanced Analytical and Spectroscopic Characterization Techniques for Dibenzylamine Penicillin G Research

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are fundamental in the analysis of Dibenzylamine (B1670424) Penicillin G, allowing for the separation of the active compound from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis and purity assessment of penicillin compounds, including Dibenzylamine Penicillin G. The development of a robust HPLC method involves the careful selection of several key parameters to achieve optimal separation and detection.

Key HPLC Method Parameters:

Column: Reversed-phase columns, such as C8 and C18, are frequently employed for the separation of penicillins. nih.govnih.gov For instance, a Perfectsil ODS-2 (250 x 4 mm, 5 µm) column or an Inertsil C8 (250x4 mm, 5 µm) have been successfully used. nih.govnih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. A common approach is to use a gradient elution with a mobile phase containing 0.1% v/v trifluoroacetic acid (TFA) and a mixture of acetonitrile (B52724) and methanol. nih.gov Isocratic elution, where the mobile phase composition remains constant, has also been utilized, for example, with 0.1% TFA in a 50:50 v/v acetonitrile/water mixture. nih.gov

Flow Rate: Flow rates are generally maintained around 1.0 to 1.5 mL/min to ensure efficient separation. nih.govresearchgate.net

Detection: Photodiode array (PDA) detection is commonly used, with monitoring at a wavelength of 240 nm, which is suitable for detecting the penicillin nucleus. nih.govnih.gov

Method validation is a critical step to ensure the reliability of the analytical data. Validation parameters typically include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, stability, and sensitivity (limit of detection and limit of quantitation). nih.govnih.gov For Penicillin G, HPLC methods have demonstrated linearity over specific concentration ranges with high correlation coefficients (R² > 0.99). researchgate.net Accuracy is often assessed through recovery studies, with mean recoveries for penicillins from spiked samples reported to be higher than 89%. nih.gov Precision is evaluated by calculating the relative standard deviation (RSD), which should be within acceptable limits. nih.gov

| Parameter | Typical Conditions/Values | Reference |

|---|---|---|

| Column | Inertsil C8 (5 µm, 250x4 mm), Perfectsil ODS-2 (5 µm, 250x4 mm) | nih.govnih.gov |

| Mobile Phase | 0.1% TFA in Acetonitrile/Water (50:50 v/v) or Gradient with ACN/Methanol | nih.govnih.gov |

| Flow Rate | 1.1 mL/min | nih.gov |

| Detection | Photodiode Array (PDA) at 240 nm | nih.govnih.gov |

| Linearity (R²) | >0.993 | researchgate.net |

| Accuracy (Recovery) | >89% | nih.gov |

| Precision (RSD) | <12% | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Applications

For more sensitive and selective analysis, especially in complex matrices or for metabolite identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. ufl.edunih.gov This method couples the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.

In LC-MS/MS analysis of Penicillin G, electrospray ionization (ESI) in the positive ion mode is commonly used. ufl.edu The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. rsc.org For Penicillin G, a common precursor ion is m/z 335.1, which can fragment into product ions such as m/z 175.9 and 160. rsc.org

The development of an LC-MS/MS method involves optimizing both the chromatographic conditions and the mass spectrometer parameters. ufl.edu Sample preparation is also crucial and often involves protein precipitation with acetonitrile for biological samples, followed by solid-phase extraction (SPE) for cleanup and concentration. ufl.edursc.org This technique has been successfully applied to determine Penicillin G and its metabolites in various matrices with low limits of detection (LOD), often in the low ng/g range. ufl.edunih.gov

| Parameter | Typical Conditions/Values | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | ufl.edu |

| MS Mode | Multiple Reaction Monitoring (MRM) | rsc.org |

| Precursor Ion (m/z) | 335.1 | rsc.org |

| Product Ions (m/z) | 175.9, 160 | rsc.org |

| Sample Preparation | Protein Precipitation, Solid-Phase Extraction (SPE) | ufl.edursc.org |

| Limit of Detection (LOD) | ~0.1 ng/g in citrus matrices | nih.gov |

Purity Considerations and Impurity Profiling for Research Batches

Ensuring the purity of research batches of this compound is paramount for the validity of experimental results. Impurity profiling involves the identification and quantification of any unwanted chemical substances in the sample. nih.gov These can include starting materials, by-products of the synthesis, or degradation products. researchgate.net

Common degradation products of Penicillin G include penicilloic acid and penilloic acid, which result from the hydrolysis of the β-lactam ring. researchgate.net Dimerization of penicillin molecules can also occur, leading to the formation of various dimer impurities. nih.gov HPLC and LC-MS/MS are the primary techniques used for impurity profiling. A multinational study assessing the quality of benzathine penicillin G found that while all batches met pharmacopeial requirements for content, some showed the presence of aggregated particles. nih.gov This highlights the importance of not only chemical purity but also physical characteristics.

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in the this compound molecule.

Infrared (IR) Spectroscopy and Chemometric Applications for Mixtures

Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. The IR spectrum of Penicillin G shows characteristic absorption bands corresponding to its various structural features. mdpi.com Key vibrational modes include the C=O stretching of the β-lactam ring, the amide I band, and the asymmetric stretching of the carboxylate group. researchgate.net The IR spectrum of dibenzylamine also shows characteristic peaks that would be present in the salt form. nist.govchemicalbook.com

In the analysis of mixtures containing penicillin salts, chemometrics can be a powerful tool when combined with IR spectroscopy. nih.gov Chemometric methods, such as partial least squares (PLS) and radial basis function-partial least squares (RBF-PLS), can be used to build models that correlate the spectral data with the concentration of each component in a mixture. nih.gov Preprocessing techniques like orthogonal signal correction (OSC) can help to remove irrelevant information from the spectra and improve the performance of the calibration models. nih.gov This approach allows for the simultaneous determination of multiple penicillin salts in a complex pharmaceutical mixture. nih.gov

| Functional Group (Penicillin G) | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| β-Lactam | C=O Stretch | ~1775 | mdpi.com |

| Amide | Amide I (C=O Stretch) | ~1680 | biomedpharmajournal.org |

| Carboxylate | Asymmetric C=O Stretch | ~1600 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the complete structural elucidation of organic molecules. springernature.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, providing precise molecular weight determination and detailed insights into its chemical structure through fragmentation analysis. The molecular weight of the this compound salt is 531.67 g/mol , which is a composite of the Penicillin G moiety (C₁₆H₁₈N₂O₄S, MW: 334.39 g/mol ) and the dibenzylamine moiety (C₁₄H₁₅N, MW: 197.28 g/mol ). nih.gov Mass spectrometry techniques, particularly those with soft ionization methods, can confirm this molecular weight by identifying the protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) is employed to further investigate the compound's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is unique to the molecule's structure and provides a veritable fingerprint for identification.

The fragmentation of the Penicillin G component has been studied extensively. A primary fragmentation pathway involves the cleavage of the strained β-lactam ring. nih.gov This process can occur through a retro 2+2 Diels-Alder-type reaction, leading to the formation of characteristic ions. nih.gov For instance, ions with mass-to-charge ratios (m/z) of 176 and 160 are frequently observed fragments corresponding to the thiazolidine (B150603) ring portion of the molecule. ufl.edumassbank.eu

The dibenzylamine portion of the salt also produces a distinct fragmentation pattern. Under collision-induced dissociation, protonated dibenzylamine characteristically loses ammonia (B1221849) (NH₃), resulting in a prominent fragment ion at m/z 181. researchgate.net The analysis of these combined fragmentation patterns allows for the unambiguous confirmation of both the penicillin core and the dibenzylamine counter-ion within the salt.

| Analyte/Moiety | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Identity of Fragment | Reference |

|---|---|---|---|---|

| This compound (Salt) | 532.67 [M+H]⁺ (Expected) | 335.1 | Penicillin G Moiety [PenG+H]⁺ | nih.gov |

| This compound (Salt) | 532.67 [M+H]⁺ (Expected) | 198.3 [DBA+H]⁺ | Dibenzylamine Moiety | nih.gov |

| Penicillin G Moiety | 335.1 | 176.0 | Fragment containing thiazolidine ring | massbank.eu |

| Penicillin G Moiety | 335.1 | 160.0 | Fragment from β-lactam and thiazolidine ring cleavage | massbank.eu |

| Penicillin G Moiety | 335.1 | 114.0 | Further fragmentation product | ufl.edu |

| Dibenzylamine Moiety | 198.3 | 181.0 | Loss of ammonia [M+H-NH₃]⁺ | researchgate.net |

Crystallographic Analysis and Solid-State Characterization

X-ray Diffraction (XRD) for Crystal Structure Determination

For Penicillin G, structural studies reveal a compact and non-planar molecular architecture, characterized by the fusion of the β-lactam and thiazolidine rings. researchgate.netwikipedia.org An XRD analysis of this compound would provide crucial information regarding the stereochemistry at its chiral centers and the specific ionic interactions and hydrogen bonding patterns between the benzylpenicillin anion and the dibenzylammonium cation. This data is fundamental for understanding the compound's stability and physicochemical properties. While specific crystallographic data for this compound is not detailed in the provided sources, the table below illustrates the typical parameters obtained from an XRD analysis of a related crystalline compound.

| Crystallographic Parameter | Description | Illustrative Example (from Penicillin G Acylase) | Reference |

|---|---|---|---|

| Space Group | Describes the crystal's symmetry elements. | C222₁ or P4₁2₁2 | nih.govresearchgate.net |

| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. | a = 72.9 Å, b = 86.0 Å, c = 260.2 Å | researchgate.net |

| Resolution | A measure of the level of detail observed in the diffraction data. Lower numbers indicate higher resolution. | 3.3 Å | nih.gov |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 48.6% | nih.gov |

Polymorphism and Amorphous Forms in Penicillin G Salts

The solid-state form of a pharmaceutical compound is critical as it influences properties such as stability, solubility, and dissolution rate. Penicillin G and its salts are known to exist in both highly ordered crystalline states and as non-crystalline, or amorphous, solids. oup.comdrugfuture.com The term "polymorphism" refers to the ability of a substance to crystallize into multiple different crystal structures. While specific polymorphic studies on this compound are not detailed, the principle is highly relevant to penicillin salts.

Historically, early commercial penicillin was often an "amorphous" noncrystalline salt. oup.com Amorphous forms lack the long-range molecular order of crystals. This disordered structure can lead to different physicochemical properties compared to crystalline counterparts.

The characterization of these solid-state forms relies on techniques such as Powder X-ray Diffraction (PXRD), which can distinguish between crystalline (sharp peaks) and amorphous (broad halo) materials. researchgate.net Other methods like Differential Scanning Calorimetry (DSC) are also used to identify different solid forms by their unique thermal properties (e.g., melting points, glass transitions). researchgate.net The selection and control of a specific crystalline or amorphous form are crucial steps in the research and development of a stable and effective drug substance.

Quantitative Determination and Assay Development for Research Purposes

The development of robust and reliable analytical assays is essential for the quantitative determination of this compound in various research contexts. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with ultraviolet (UV) detection, such as a Diode-Array Detector (DAD), for quantification. bohrium.comuni-greifswald.de

For enhanced sensitivity and selectivity, particularly in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govusda.gov This technique combines the powerful separation capabilities of HPLC with the precise detection and quantification of mass spectrometry, allowing for very low limits of detection. nih.gov

A critical component of assay development is sample preparation, which aims to extract the analyte from the sample matrix and remove interfering substances. Solid-Phase Extraction (SPE) is a widely used cleanup technique for penicillin analysis in tissues and other complex samples. usda.gov For even greater selectivity, advanced methods such as Molecularly Imprinted Solid-Phase Extraction (MISPE) have been developed. researchgate.net MISPE utilizes polymers created with a molecular template of the analyte (or a close analogue), resulting in binding sites that are highly specific for the target compound, leading to cleaner extracts and improved assay performance. researchgate.netnih.gov Research has demonstrated that these methods can achieve high recovery rates and excellent precision for Penicillin G and related compounds in various sample types. researchgate.net

| Analytical Technique | Sample Matrix | Sample Preparation Method | Key Findings/Performance | Reference |

|---|---|---|---|---|

| HPLC-UV | Pharmaceutical Formulations | Direct dissolution and filtration | Effective for quantitative determination of penicillin derivatives in raw materials and dosage forms. | bohrium.comuni-greifswald.de |

| LC-MS/MS | Blood Plasma | Not specified | Simultaneous quantification of five penicillins, including Penicillin G, within a 4-minute chromatographic run. | nih.gov |

| LC-MS/MS | Bovine Kidney, Liver, Muscle | Homogenization, Acetonitrile Precipitation, SPE Cleanup | Suitable for determination and confirmation of Penicillin G at levels ≥ 25 ppb. | usda.gov |

| MISPE-HPLC-UV | Tap and River Water | Molecularly Imprinted Solid-Phase Extraction (MISPE) | High recoveries (90-100%) and good precision (RSD 3.8-9.1%) for several penicillins, including Penicillin G. | researchgate.net |

| LC-MS/MS | Infant Formula | Molecularly Imprinted Solid-Phase Extraction (MISPE) | Fast and straightforward method with detection limits below legal tolerances for most tested penicillins. | nih.gov |

Biotechnological and Industrial Applications of Dibenzylamine Penicillin G in Research and Production Non Clinical Focus

Utilization as a Model Compound in Antimicrobial Resistance Mechanisms Studies (in vitro)

In the field of antimicrobial resistance, penicillin G and its derivatives are fundamental tools for in vitro research. Dibenzylamine (B1670424) penicillin G can be utilized as a model compound to investigate the mechanisms of bacterial resistance, particularly those involving β-lactamases. These enzymes represent a primary defense mechanism for bacteria against β-lactam antibiotics.

Researchers utilize penicillin G to study the kinetics and inhibition of various β-lactamases. By observing how these enzymes hydrolyze the β-lactam ring of penicillin, scientists can gain insights into their structure and function. This knowledge is crucial for the development of new β-lactam antibiotics that are more resistant to enzymatic degradation or for the design of β-lactamase inhibitors.

Key areas of in vitro research involving penicillin G as a model compound include:

Enzyme kinetics studies: Determining the Michaelis-Menten constants (Km and Vmax) of different β-lactamases with penicillin G as the substrate.

Inhibitor screening: Assessing the efficacy of novel β-lactamase inhibitors in protecting penicillin G from hydrolysis.

Structural biology: Co-crystallizing penicillin G or its derivatives with β-lactamases to elucidate the binding interactions at the atomic level.

These in vitro studies provide the foundational data necessary for understanding the biochemical basis of resistance and for designing strategies to overcome it.

Role in Industrial Bioprocesses for Penicillin Production

The industrial production of penicillin G is a well-established fermentation process that relies on high-yielding strains of the fungus Penicillium chrysogenum. srmist.edu.innews-medical.netslideshare.net While the fermentation itself produces benzylpenicillin (penicillin G), the subsequent downstream processing is critical for isolating and purifying the final product.

Downstream processing in penicillin G production involves separating the penicillin from the fermentation broth, which contains the fungal biomass, residual nutrients, and other metabolites. slideshare.netslideshare.net A key step in this process is the extraction of penicillin G. The process typically involves:

Removal of cells: The fungal biomass is first separated from the liquid broth through filtration or centrifugation. slideshare.netslideshare.net

Solvent extraction: The pH of the broth is adjusted to an acidic level (pH 2.0-2.5) to convert the penicillin salt to its acid form, which is more soluble in organic solvents like amyl acetate or butyl acetate. slideshare.net This allows for the extraction of penicillin G from the aqueous phase into the organic solvent. slideshare.net

Back extraction: The penicillin G is then extracted back into an aqueous buffer at a more neutral pH (around 7.5), where it is more stable and soluble in the aqueous phase. slideshare.net This step helps to further purify the penicillin.

The formation of sparingly soluble salts, such as dibenzylamine penicillin G, can be utilized in purification strategies. By reacting the purified penicillin G with dibenzylamine, the resulting salt can be precipitated, allowing for its separation from more soluble impurities. This crystalline product can then be further processed.

| Processing Step | Description | Key Parameters |

|---|---|---|

| Cell Removal | Separation of Penicillium chrysogenum biomass from the fermentation broth. | Filtration, Centrifugation |

| Solvent Extraction | Extraction of penicillin G into an organic solvent. | pH adjustment (acidic), Choice of solvent (e.g., butyl acetate) |

| Back Extraction | Transfer of penicillin G back to an aqueous phase. | pH adjustment (neutral to slightly alkaline) |

| Precipitation | Formation of a sparingly soluble salt for purification. | Addition of a suitable counter-ion (e.g., dibenzylamine) |

Enzymes play a crucial role in the production of semi-synthetic penicillins, which are derived from the penicillin G nucleus, 6-aminopenicillanic acid (6-APA). slideshare.net The enzyme Penicillin G acylase (PGA) is widely used to hydrolyze penicillin G to produce 6-APA. nih.gov To improve the efficiency and cost-effectiveness of this process, PGA is often immobilized. researchgate.netnih.gov

Immobilization involves attaching the enzyme to a solid support, which offers several advantages:

Enhanced stability: Immobilization can protect the enzyme from harsh reaction conditions, such as changes in pH and temperature, leading to a longer operational lifespan. scielo.brnih.gov

Continuous processing: Immobilized enzymes can be used in packed-bed reactors for continuous production of 6-APA.

Various techniques are employed for immobilizing PGA, including covalent attachment, entrapment, and adsorption. nih.govscielo.br The choice of support material and immobilization method can significantly impact the activity and stability of the enzyme. researchgate.net For instance, covalent attachment of PGA to glutaraldehyde-activated chitosan has been shown to result in a significant increase in thermal and pH stability compared to the free enzyme. scielo.br

Application in Bioanalytical Assays and Diagnostic Reagent Development

This compound and penicillin G itself are important components in the development of bioanalytical assays and diagnostic reagents for the detection of penicillin residues. These assays are crucial for monitoring the presence of antibiotics in food products and the environment.

Penicillin G can be used as an antigen to produce specific antibodies for immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov In these assays, the penicillin G molecule is often conjugated to a carrier protein to enhance its immunogenicity. The resulting antibodies can then be used to develop sensitive and specific tests for the detection of penicillin G and related compounds.

Surface Plasmon Resonance (SPR) biosensors are another application where penicillin G is utilized. nih.gov In a competitive immunoassay format, a penicillin G conjugate is immobilized on a sensor chip. nih.gov The sample containing potential penicillin G residues is mixed with a known amount of anti-penicillin G antibody and passed over the chip. The amount of antibody that binds to the chip is inversely proportional to the concentration of penicillin G in the sample, allowing for rapid and sensitive detection. nih.gov

These bioanalytical methods are essential for ensuring food safety and for research in areas such as environmental monitoring and clinical diagnostics.

Novel Formulation Technologies for Chemical Stability and Controlled Release (excluding clinical administration)

In a research context, developing stable formulations of penicillin G is important for ensuring the reproducibility and reliability of in vitro experiments. Penicillin G is susceptible to degradation, particularly in aqueous solutions and at non-optimal pH values. nih.gov Novel formulation technologies are being explored to enhance its chemical stability and to achieve controlled release in research applications.

Micellar systems offer a promising approach to improve the solubility and stability of poorly water-soluble compounds like the free acid form of penicillin G. nih.gov Micelles are nano-sized aggregates of surfactant molecules that can encapsulate hydrophobic molecules within their core, effectively increasing their apparent solubility in aqueous solutions. researchgate.net

For research formulations, encapsulating penicillin G within micelles can shield it from the external aqueous environment, thereby protecting it from hydrolysis and improving its stability. researchgate.net Studies on penicillin G potassium have shown that micellar solutions can shift the pH-rate profile of degradation to higher pH values, and at their respective pH of minimum degradation, the micellar formulation is more stable than a non-micellar solution. nih.gov This enhanced stability is crucial for maintaining the integrity of the compound during in vitro experiments.

| Parameter | Non-micellar Solution | Micellar Solution | Reference |

|---|---|---|---|

| pH of Minimum Degradation | 6.5 | 7.0 | nih.gov |

| Relative Stability at Optimal pH | 1x | 2.5x | nih.gov |

By utilizing micellar systems, researchers can prepare more robust and reliable formulations of penicillin G for a variety of in vitro applications, ensuring the accuracy of experimental outcomes.

Depot Formulations and Release Kinetics in In Vitro Systems

Depot formulations are a critical application of this compound, leveraging its poor aqueous solubility to create a slow-release drug reservoir upon administration. This characteristic allows for a prolonged therapeutic effect from a single dose. In non-clinical research and production, the study of in vitro release kinetics from these formulations is fundamental to understanding and predicting their performance. These systems are designed to release the active pharmaceutical ingredient (API) in a controlled manner over an extended period. americanpharmaceuticalreview.comnih.gov The release mechanism is primarily governed by the slow dissolution of the sparingly soluble penicillin salt from the injection site into the surrounding biological fluids. nih.gov

The development of effective depot formulations necessitates a thorough understanding of the drug's physicochemical properties and how they interact with various carriers and excipients. nih.gov In vitro release testing is a crucial tool for characterizing these complex formulations, providing insights into the critical quality attributes that govern drug release. americanpharmaceuticalreview.com

Research Findings on In Vitro Release

Various strategies have been explored to modulate the release kinetics of this compound in laboratory settings. These studies are essential for formulation development and quality control in industrial production.

Solid Dispersions with Hydrophilic Carriers

One area of research focuses on enhancing the dissolution rate of this compound (often referred to as benzathine penicillin G or BPG in literature) by creating solid dispersions with hydrophilic polymers. core.ac.ukresearchgate.net Although seemingly counterintuitive for a depot formulation, controlling and understanding the dissolution is key to achieving a predictable release profile. In one study, solid dispersions were prepared using a solvent evaporation method with carriers like mannitol, polyethylene glycol 4000 (PEG 4000), hydroxypropyl methylcellulose (HPMC), and polyvinylpyrrolidone (PVP). core.ac.ukresearchgate.net

The in vitro dissolution studies showed that these hydrophilic carriers significantly increased the dissolution rate compared to the pure drug. core.ac.ukresearchgate.net For instance, pure this compound showed only 16% maximum drug release after 60 minutes. researchgate.net In contrast, the solid dispersions demonstrated much higher release rates. The formulation with PEG 4000 at a 50:50 drug-to-polymer ratio exhibited the fastest release, with 73% of the drug released within 60 minutes. core.ac.ukresearchgate.net Formulations with HPMC and mannitol also showed enhanced release of 61% and 57%, respectively, under the same conditions. core.ac.ukresearchgate.net The concentration of the polymer was found to be a critical factor; decreasing the polymer concentration led to a decrease in the drug release rate. core.ac.ukresearchgate.net This approach demonstrates that by adsorbing the hydrophobic drug onto the surface of a hydrophilic carrier, its wettability and dispersibility can be improved, thereby modifying its release profile. core.ac.uk

Polymer-Coated Implants and Fibers

Another advanced approach involves the development of implantable devices or coated delivery systems for sustained release. A study detailed the development of a slow-release implant where a solid core of benzathine penicillin G was coated with an impermeable barrier of polycaprolactone. ku.dk The in vitro release rate was controlled by the surface area of the exposed ends of the implant, demonstrating a direct proportionality between the exposed surface and the drug release rate. ku.dk

In a different model, electrospun nanofibers made from a polylactide-polyglycolide copolymer were used to coat a catheter for sustained penicillin release. nih.govresearchgate.net In vitro experiments for this system were conducted by placing segments of the coated catheter in phosphate-buffered saline at 37°C for 30 days. nih.gov The results showed an initial burst release of 10% of the total penicillin dose in the first 24 hours, followed by a sustained release of 60% of the dose over the subsequent 30 days. nih.govresearchgate.net This demonstrates a two-phase release kinetic profile, which can be tailored by adjusting the polymer and coating characteristics.

The kinetics of drug release from such depot systems are often controlled by diffusion and erosion of the polymer matrix. nih.gov The specific mechanism can be complex, involving a combination of factors including the drug's solubility, the polymer's degradation rate, and the formulation's geometry. nih.govresearchgate.net

In Vitro Release Data for this compound Formulations

The following table summarizes findings from in vitro release studies on various depot formulations of this compound.

| Formulation Type | Carrier/Polymer | Drug:Polymer Ratio (w/w) | Time (min) | Cumulative Release (%) | Source |

| Pure Drug | None | N/A | 60 | 16% | core.ac.ukresearchgate.net |

| Solid Dispersion | Mannitol | 50:50 | 60 | 57% | core.ac.ukresearchgate.net |

| Solid Dispersion | Mannitol | 70:30 | 60 | 49% | core.ac.ukresearchgate.net |

| Solid Dispersion | PEG 4000 | 50:50 | 60 | 73% | core.ac.ukresearchgate.net |

| Solid Dispersion | PEG 4000 | 70:30 | 60 | 45% | core.ac.ukresearchgate.net |

| Solid Dispersion | HPMC | 50:50 | 60 | 61% | core.ac.ukresearchgate.net |

| Solid Dispersion | HPMC | 70:30 | 60 | 51% | core.ac.ukresearchgate.net |

| Coated Catheter | Polylactide-polyglycolide | N/A | 24 hours | 10% (burst release) | nih.govresearchgate.net |

| Coated Catheter | Polylactide-polyglycolide | N/A | 30 days | 60% (sustained release) | nih.govresearchgate.net |

Future Research Directions and Unaddressed Scientific Questions on Dibenzylamine Penicillin G

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The conventional synthesis of penicillins, while effective, often involves multiple steps, harsh chemical reagents, and significant solvent use, prompting a shift towards more sustainable and efficient methodologies. Future research is increasingly focused on enzymatic and biocatalytic processes that align with the principles of green chemistry.

One promising avenue is the expanded use of Penicillin G acylase (PGA) and other enzymes in the synthesis of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). drugbank.com Enzymatic synthesis offers several advantages over traditional chemical methods, including milder reaction conditions, higher specificity which reduces the need for protecting groups, and the use of aqueous, environmentally benign solvents. biomedpharmajournal.orgwikipedia.orgapollopharmacy.in Research in this area aims to improve the efficiency of PGA-catalyzed synthesis by exploring strategies such as protein engineering to enhance enzyme stability and activity, solvent engineering, and in-situ product removal to drive the reaction forward. drugbank.comfrontiersin.org

Furthermore, the development of "one-pot" reaction cascades, where multiple synthetic steps are carried out in a single reactor, represents a significant goal. frontiersin.org This approach minimizes waste and simplifies the manufacturing process. The exploration of novel, sustainable feedstocks, such as using waste paper as a glucose source for fermentation, is also an active area of research aimed at reducing the carbon footprint of penicillin production. google.com

The synthesis of the dibenzylamine (B1670424) moiety itself is also a target for green chemistry. Newer methods focus on cleaner processes that reduce waste and avoid harsh chemicals, such as reacting benzaldehyde (B42025) and ammonium (B1175870) hydroxide (B78521) under hydrogen pressure with a recoverable catalyst.

| Approach | Key Advantages | Research Focus |

| Enzymatic Synthesis | High specificity, mild conditions, reduced waste, use of aqueous solvents. biomedpharmajournal.orgwikipedia.orgapollopharmacy.in | Protein engineering of enzymes (e.g., Penicillin G acylase), solvent engineering, in-situ product removal. drugbank.comfrontiersin.org |

| Biocatalysis | Environmentally friendly alternative to chemical synthesis, potential for novel derivatives. biomedpharmajournal.org | Discovery and optimization of new biocatalysts, integration into industrial processes. |

| One-Pot Reactions | Increased efficiency, reduced purification steps, less solvent usage. frontiersin.org | Designing compatible multi-step enzymatic reactions. |

| Sustainable Feedstocks | Reduced carbon footprint, utilization of waste materials. google.com | Investigating alternative nutrient sources for penicillin-producing microorganisms. |

Advanced Computational Modeling of Molecular Interactions and Dynamics

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. For Dibenzylamine Penicillin G, advanced computational modeling can elucidate its interactions with biological targets and predict its physicochemical properties.

In Silico Prediction of Binding Affinity and Specificity

The therapeutic action of Penicillin G is derived from its ability to inhibit penicillin-binding proteins (PBPs), enzymes crucial for bacterial cell wall synthesis. libretexts.org Molecular docking and molecular dynamics (MD) simulations are key in silico tools used to predict and analyze the binding of Penicillin G to the active site of PBPs. These simulations can reveal the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern binding affinity and specificity. biomedpharmajournal.orggoogle.com

Future research will likely focus on refining these computational models to more accurately predict how structural modifications to the penicillin molecule or mutations in the PBP active site affect binding. This could accelerate the design of new penicillin derivatives with enhanced activity against resistant bacterial strains. By simulating the dynamic process of the drug-target interaction, researchers can gain a deeper understanding of the conformational changes that occur upon binding, providing a more complete picture of the inhibition mechanism. acs.orgresearchgate.net

Conformational Analysis and Stability Studies

The three-dimensional shape, or conformation, of a drug molecule is critical to its activity and stability. Quantum chemical calculations and classical molecular dynamics simulations have been used to study the conformational properties of benzylpenicillin. nih.govnih.gov These studies have shown that in the gas phase, the conformer with an axially oriented carboxylate group on the thiazolidine (B150603) ring is more stable. nih.gov In aqueous solution, a dynamic equilibrium exists between different conformers. nih.gov

Further computational studies could explore the conformational landscape of this compound specifically, investigating how the presence of the dibenzylamine counter-ion influences the conformation and stability of the penicillin G molecule. Understanding the flexibility and puckering of the β-lactam and thiazolidine rings is crucial, as these motions can influence the molecule's reactivity and its ability to fit into the PBP active site. nih.govnih.gov These computational analyses, when correlated with experimental data from techniques like NMR spectroscopy, can provide a comprehensive understanding of the molecule's structural dynamics. nih.gov

Investigation of Environmental Fate and Degradation Mechanisms of Penicillin G and its Salts

The widespread use of antibiotics has led to concerns about their release into the environment and the potential for promoting antibiotic resistance. google.com Understanding the environmental fate and degradation of Penicillin G and its salts is therefore a critical area of future research.

Penicillin G is known to be susceptible to degradation under various environmental conditions, including acidic and alkaline pH, heat, and the presence of enzymes like β-lactamases. google.com The primary degradation pathway involves the hydrolysis of the highly strained β-lactam ring, leading to the formation of inactive products such as penicilloic acid, penillic acid, and penilloic acid. drugbank.comgoogle.com Studies have shown that in acidic conditions, penillic acid is a major degradation product, while in alkaline media, benzylpenicilloic acid is formed. frontiersin.orggoogle.com

Future research should focus on the biodegradation of this compound in various environmental compartments, such as soil and water. The rate and pathways of degradation can be influenced by factors like temperature and the presence of microorganisms. biomedpharmajournal.org For instance, the degradation of benzylpenicillin is significantly slower at lower temperatures, which has implications for its persistence in colder climates. biomedpharmajournal.org Identifying the specific microorganisms and enzymes responsible for its biodegradation is also an important research goal. Advanced oxidation processes and ionizing radiation are also being explored as potential methods for the degradation of penicillin G in wastewater. libretexts.orgacs.org

| Degradation Pathway | Conditions | Major Products |

| Acid Hydrolysis | Acidic pH (e.g., pH 2) | Penillic acid, Penicilloic acid google.com |

| Alkaline Hydrolysis | Alkaline pH | Benzylpenicilloic acid frontiersin.org |

| Enzymatic Degradation | Presence of β-lactamases | Benzylpenicilloic acid apollopharmacy.in |

| Biodegradation | Environmental microorganisms | Penilloic acid, Penicilloic acid, Isopenillic acid wikipedia.org |

Development of Advanced Analytical Platforms for Research and Quality Control

Robust and sensitive analytical methods are essential for the quality control of pharmaceutical products and for research into their properties and fate. For this compound, future research will continue to leverage and refine advanced analytical platforms to ensure purity, potency, and to detect trace levels in various matrices.

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is a cornerstone technique for the analysis of penicillins. medicines.org.uknih.gov These methods offer high sensitivity and selectivity, allowing for the quantification of Penicillin G and the identification of its degradation products and impurities. wikipedia.orgacs.orgnih.gov Future developments in this area may include the use of novel stationary phases for improved separation and faster analysis times.

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC, offering advantages such as high separation efficiency, short analysis times, and low consumption of reagents. google.comnih.gov Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) have been successfully applied to the simultaneous determination of multiple penicillin derivatives. google.comlibretexts.org Coupling CE with mass spectrometry (CE-MS) further enhances its analytical power, providing both separation and structural information. nih.gov

Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) after derivatization and spectrophotometric methods also have applications in the analysis of Penicillin G. biomedpharmajournal.orgfrontiersin.org The development of molecularly imprinted polymers (MIPs) for solid-phase extraction (SPE) offers a promising approach for the selective preconcentration of penicillins from complex samples like environmental water, prior to chromatographic analysis. youtube.com

Unexplored Applications in Material Science or Other Chemical Fields

While the primary application of this compound is in medicine, the unique chemical structure of the β-lactam ring presents possibilities for its use in other scientific domains. The inherent ring strain of the β-lactam makes it a reactive intermediate, or synthon, for the synthesis of other complex organic molecules. nih.gov

The β-lactam scaffold is a versatile building block in organic chemistry. Its ring-opening reactions can be controlled to produce a variety of compounds, including non-protein amino acids, peptides, and various nitrogen-containing heterocyclic compounds. nih.gov This "β-lactam synthon method" has been used in the synthesis of other biologically active molecules. nih.gov Future research could explore the use of this compound as a starting material for the synthesis of novel compounds with applications beyond antibacterial activity.

In the field of material science, the potential applications are more speculative but could be an interesting area of fundamental research. For example, the penicillin molecule could be investigated for its potential to be incorporated into polymers. Molecularly imprinted polymers have been synthesized using Penicillin G as a template, creating materials with selective binding sites for penicillin and related structures. nih.gov These materials have potential applications in sensing, separation, and drug delivery. Further research could explore the possibility of using penicillin derivatives as monomers or cross-linking agents in the development of new functional polymers. The dibenzylamine moiety itself is an important intermediate in organic synthesis, used in the production of vulcanization accelerators for rubber, indicating a connection to polymer and materials chemistry.

Biotechnological Innovations for Enhanced Production and Derivativatization

Innovations in biotechnology have been pivotal in optimizing the manufacturing of this compound by enhancing the production of its core component, penicillin G, and enabling the creation of novel derivatives. These advancements primarily focus on improving the microbial strains that produce the antibiotic, refining fermentation processes, and utilizing enzymes for molecular modifications.

The industrial production of penicillin G relies on the filamentous fungus Penicillium chrysogenum. mdpi.comnih.gov For decades, this organism has undergone extensive improvement programs. Initial efforts involved classical strain improvement through random mutagenesis and selection, which significantly increased penicillin yields. nih.govnews-medical.net More recently, genetic and metabolic engineering have provided more targeted approaches. Scientists have successfully amplified the penicillin biosynthetic gene cluster, which contains the key enzymes for its synthesis, leading to higher productivity. news-medical.net Overexpression of the acyl-CoA:isopenicillin N acyltransferase (IAT) enzyme, in particular, has been shown to be a crucial step for boosting penicillin output in high-yielding industrial strains. nih.gov

Metabolic engineering strategies also aim to increase the availability of the molecular precursors needed for penicillin synthesis. mdpi.com This involves modifying metabolic pathways to channel more resources, like amino acids, toward the production of the antibiotic. mdpi.com Alongside genetic modifications, significant progress has been made in optimizing the fermentation process itself. The shift from surface cultivation to deep-tank submerged fermentation was a critical step that enabled large-scale, controlled production. guidechem.comacs.orgacs.org Modern production facilities use fed-batch culture techniques in highly automated bioreactors, where factors like nutrient levels, pH, and oxygen are precisely controlled to maintain the fungus in a state of high productivity. news-medical.netnih.gov Current industrial strains can achieve penicillin G titers of 40-50 grams per liter. news-medical.netresearchgate.net

Biotechnology has also revolutionized the derivatization of penicillin G to create a wide array of semi-synthetic antibiotics. The key to this process is the enzyme Penicillin G Acylase (PGA). nih.govuwaterloo.ca This enzyme is used to remove the phenylacetic acid side chain from penicillin G, producing the vital intermediate 6-aminopenicillanic acid (6-APA). researchgate.netacs.org 6-APA serves as the foundational scaffold upon which new side chains can be attached, leading to the synthesis of new penicillin derivatives with improved properties. researchgate.net

The use of enzymatic processes, like those involving PGA, is a cornerstone of green chemistry, as it replaces harsh chemical methods, requires fewer steps, operates in water at mild temperatures, and reduces waste. nih.govacs.org Innovations in this area focus on improving the stability and efficiency of PGA through protein engineering and immobilization techniques, which allow the enzyme to be reused for multiple reaction cycles. researchgate.netnih.gov Furthermore, chemoenzymatic synthesis, which combines enzymatic reactions with chemical ones, is being explored to create novel derivatives. nih.govgoogle.comfrontiersin.org This one-pot reaction cascade approach can improve yields and simplify the production of next-generation β-lactam antibiotics. frontiersin.org